Imiloxan hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

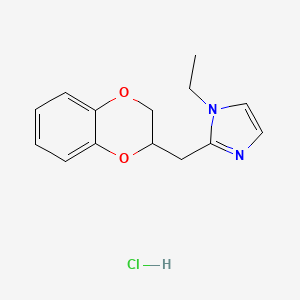

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDJPJNFVJXEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017546 | |

| Record name | Imiloxan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86710-23-8, 81167-22-8 | |

| Record name | Imiloxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiloxan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMILOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imiloxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenergic receptor (adrenoceptor). This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, receptor selectivity, and the subsequent effects on intracellular signaling pathways. The information presented herein is supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting the α2-adrenoceptor family.

Introduction to this compound

This compound is an imidazole derivative that has been instrumental in the pharmacological characterization of α2-adrenoceptor subtypes.[1][2][3] Its high selectivity for the α2B subtype over the α2A and α2C subtypes, as well as its low affinity for α1-adrenoceptors, has established it as a critical tool for elucidating the distinct physiological roles of these receptors.[4][5] Initially investigated for its potential as an antidepressant, its primary utility is now in preclinical research to differentiate the functions of α2-adrenoceptor subtypes.[1]

Core Mechanism of Action: Selective α2B-Adrenoceptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the α2B-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1]

Adrenoceptor Classification and Imiloxan's Target

Adrenoceptors are broadly classified into α and β types, with further subdivisions. The α2-adrenoceptors are comprised of three subtypes: α2A, α2B, and α2C. Imiloxan exhibits a distinct preference for the α2B subtype.

Quantitative Pharmacological Data

The selectivity of imiloxan is quantified by its binding affinity (pKi) for various adrenoceptor subtypes. The data presented below is derived from radioligand binding studies, primarily from the seminal work of Michel et al. (1990), which characterized imiloxan's selectivity profile.

| Compound | Receptor Subtype | Tissue/Cell Line | pKi | Ki (nM) | Selectivity (α2A/α2B) | Reference |

| Imiloxan | α2B | Rat Kidney | 7.26 | 55 | - | [5] |

| Imiloxan | α2A | Rabbit Spleen | < 5.5 | > 3162 | ~55-fold | [5] |

| Prazosin | α2B | Rat Kidney | 7.89 | 13 | - | [5] |

| Prazosin | α2A | Rabbit Spleen | 6.40 | 398 | - | [5] |

| Oxymetazoline | α2B | Rat Kidney | 6.70 | 200 | - | [5] |

| Oxymetazoline | α2A | Rabbit Spleen | 8.30 | 5 | - | [5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value for Imiloxan at the α2A receptor is an estimated value based on the reported lack of significant displacement at the concentrations tested.

Intracellular Signaling Pathways

α2-Adrenoceptors are canonically coupled to the inhibitory G protein, Gi. However, evidence also suggests non-canonical signaling pathways. Imiloxan, as an antagonist, blocks these agonist-induced signaling events.

Canonical Gi-Coupled Pathway

Activation of the α2B-adrenoceptor by an agonist (e.g., norepinephrine) leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. Gαi subsequently inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA). By blocking the receptor, imiloxan prevents this inhibitory cascade, thereby maintaining or increasing cAMP levels in the presence of an agonist.

Non-Canonical MAPK/ERK Pathway Activation

Some studies have shown that α2B-adrenoceptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This process is thought to be Gi-dependent and may involve transactivation of the Epidermal Growth Factor Receptor (EGFR). As an antagonist, imiloxan would also block this agonist-induced pathway.

Experimental Protocols

The following protocols are based on the methodologies used in the characterization of imiloxan's binding affinity at α2-adrenoceptors.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., imiloxan) for α2-adrenoceptors using a radiolabeled antagonist.

5.1.1. Materials

-

Tissues: Rabbit spleen (as a source of α2A-adrenoceptors) and rat kidney (as a source of α2B-adrenoceptors).[5]

-

Radioligand: [3H]-Rauwolscine (a non-selective α2-adrenoceptor antagonist).[5]

-

Test Compound: this compound.

-

Buffer: 50 mM Tris-HCl, pH 7.7.

-

Non-specific binding control: 10 µM Phentolamine.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B).

-

Instrumentation: Scintillation counter.

5.1.2. Membrane Preparation

-

Homogenize fresh or frozen tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

5.1.3. Assay Procedure

-

In a 96-well plate, combine:

-

Membrane preparation.

-

[3H]-Rauwolscine (at a final concentration near its Kd, typically 0.5-2.0 nM).

-

Varying concentrations of this compound.

-

Buffer to a final volume of 250-500 µL.

-

-

For determination of non-specific binding, a parallel set of tubes containing 10 µM phentolamine instead of imiloxan is prepared.

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

5.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the imiloxan concentration.

-

Determine the IC50 value (the concentration of imiloxan that inhibits 50% of specific [3H]-Rauwolscine binding) using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a highly selective α2B-adrenoceptor antagonist, a property that is quantitatively supported by its significantly higher binding affinity for this subtype compared to α2A and other adrenoceptors. Its mechanism of action involves the blockade of both canonical Gi-coupled signaling, which modulates cAMP levels, and potentially non-canonical pathways such as MAPK/ERK activation. The detailed protocols provided herein offer a foundation for the continued use of imiloxan as a precise pharmacological tool in the ongoing investigation of adrenergic receptor function and the development of subtype-selective therapeutics.

References

- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

Imiloxan Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imiloxan hydrochloride is a potent and highly selective α₂-adrenoceptor antagonist, with a marked preference for the α₂B subtype.[1][2][3] This selectivity renders it an invaluable pharmacological tool in research for differentiating the physiological and pathological roles of α₂-adrenoceptor subtypes.[4][5] Originally investigated as an antidepressant, its development was halted due to hypersensitivity reactions.[3] However, this history has given it a secondary application in modern toxicological research as a model compound for studying the formation of reactive metabolites and idiosyncratic drug toxicity.[3] This guide provides an in-depth overview of Imiloxan's mechanism of action, quantitative binding data, key experimental protocols, and its principal applications in a research context.

Core Mechanism of Action

This compound functions as a competitive antagonist at α₂-adrenergic receptors. Its research utility is derived from its high selectivity for the α₂B adrenoceptor subtype over the α₂A and α₂C subtypes.[2] α₂-receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couple to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. By binding to the α₂B receptor without activating it, Imiloxan blocks the binding of endogenous agonists, thereby preventing the initiation of this inhibitory downstream signaling cascade.

Figure 1: Antagonistic action of Imiloxan on the α₂B-adrenoceptor signaling pathway.

Quantitative Receptor Binding Data

The affinity of this compound for human α₂-adrenoceptor subtypes has been characterized in radioligand binding studies. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), highlights its selectivity. A higher pKi value indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi Value | Selectivity (Fold) vs α₂A | Reference |

| Imiloxan | Human α₂A | 5.88 ± 0.03 | - | [2] |

| Human α₂B | 6.48 ± 0.05 | 4.0 | [2] | |

| Human α₂C | 6.27 ± 0.03 | 2.5 | [2] | |

| Imiloxan | Human α₂B | 7.26 | 55 |

Note: Differences in reported pKi and selectivity values can arise from variations in experimental systems, such as the cell line used for receptor expression and the specific radioligand employed.

Detailed Experimental Protocols

Imiloxan's research applications primarily involve two key types of experiments: competitive radioligand binding assays to determine receptor affinity and selectivity, and in vitro metabolism assays to assess its potential for bioactivation.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Imiloxan for α₂-adrenoceptor subtypes. It involves measuring the ability of Imiloxan to compete with a radiolabeled ligand for binding to the receptor.

Objective: To calculate the inhibition constant (Ki) of Imiloxan at human α₂A, α₂B, and α₂C adrenoceptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human α₂-adrenoceptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: A non-subtype-selective α₂-antagonist, such as [³H]-Rauwolscine or [³H]-Yohimbine, at a concentration near its Kd.

-

Test Compound: this compound, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁴ M).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α₂-antagonist (e.g., 10 µM phentolamine).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester (e.g., Brandel) with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the incubation buffer and determine the protein concentration (e.g., via Bradford assay).[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane suspension + radioligand + vehicle.

-

Non-specific Binding: Membrane suspension + radioligand + non-specific binding control.

-

Competitive Binding: Membrane suspension + radioligand + varying concentrations of Imiloxan.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

-

Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][6]

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding DPM) - (Non-specific Binding DPM).

-

Plot the percentage of specific binding against the logarithm of the Imiloxan concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Imiloxan that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol: In Vitro Microsomal Covalent Binding Assay

This protocol is used to assess the potential of Imiloxan to form reactive metabolites that bind irreversibly to proteins, a key indicator of potential idiosyncratic toxicity.

Objective: To quantify the extent of covalent binding of radiolabeled Imiloxan to human liver microsomal proteins following metabolic activation.

Materials:

-

Microsomes: Pooled human liver microsomes (HLM).

-

Radiolabeled Compound: [¹⁴C]-Imiloxan or [³H]-Imiloxan of known specific activity.

-

Cofactor System: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Positive Control: A compound known to exhibit high covalent binding (e.g., imipramine).[8]

-

Trapping Agent (Optional): Glutathione (GSH) can be included to trap certain soft electrophiles and see if it reduces binding.

-

Precipitating Solvent: Ice-cold acetonitrile or methanol to precipitate proteins.

-

Washing Solvents: A series of solvents (e.g., methanol, acetonitrile) to wash the protein pellet and remove non-covalently bound radioactivity.

-

Solubilizer: A solution to solubilize the final protein pellet (e.g., 1N NaOH or a commercial product like Soluene).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Incubation Setup: Prepare incubation tubes containing:

-

Test Reaction: HLM, [¹⁴C]-Imiloxan, and the NADPH-regenerating system in phosphate buffer.

-

Negative Control: Same as the test reaction but without the NADPH-regenerating system to measure binding in the absence of metabolic activation.

-

-

Pre-incubation: Pre-incubate the microsomes and Imiloxan for a few minutes at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C for a set time (e.g., 60 minutes).[8]

-

Protein Precipitation: Stop the reaction by adding a large volume of ice-cold organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.

-

Pellet Washing: Centrifuge the samples to pellet the protein. Discard the supernatant. Thoroughly wash the protein pellet multiple times with solvents like methanol/water mixtures to remove all non-covalently bound radioactivity.

-

Protein Solubilization: After the final wash and centrifugation, discard the supernatant and solubilize the protein pellet.

-

Quantification:

-

Take an aliquot of the solubilized protein for radioactivity measurement using a scintillation counter.

-

Take another aliquot to determine the protein concentration.

-

-

Data Analysis: Calculate the covalent binding in units of picomoles of drug equivalent bound per milligram of microsomal protein (pmol equiv/mg protein). Compare the binding in the presence and absence of NADPH to confirm that it is metabolism-dependent.

Research Applications

-

Pharmacological Tool for Receptor Subtype Characterization: Imiloxan's primary use is as a selective antagonist to isolate and study the function of the α₂B-adrenoceptor. By blocking this specific subtype, researchers can elucidate its role in various physiological processes, such as vasoconstriction, neurotransmitter release, and sympathetic outflow, distinct from the roles of α₂A and α₂C subtypes.[4][5][9]

-

Drug Metabolism and Toxicology: Due to its history of causing hypersensitivity, Imiloxan is used as a case study compound in drug metabolism research.[3] Studies using Imiloxan help researchers understand the mechanisms by which certain chemical structures are converted into reactive metabolites by liver enzymes (e.g., Cytochrome P450s). The covalent binding of these metabolites to cellular proteins is a key initiating event in many forms of drug-induced toxicity.[10][11] Investigating Imiloxan helps in developing predictive models for idiosyncratic adverse drug reactions.[3]

References

- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 4. Protocols of In Vitro Protein Covalent Binding Studies in Liver | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHARACTERIZATION OF ALPHA-ADRENERGIC RECEPTORS IN NEONATAL PIGLET AORTAS BY RADIOLIGAND BINDING | Pediatric Research [preview-nature.com]

- 8. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist. | Semantic Scholar [semanticscholar.org]

- 10. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

Imiloxan Hydrochloride: A Deep Dive into its Alpha-2B Adrenoceptor Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Imiloxan hydrochloride, with a specific focus on its remarkable selectivity as an antagonist for the alpha-2B adrenoceptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of novel therapeutics targeting this receptor subtype.

Introduction

This compound is a potent and highly selective alpha-2 adrenoceptor antagonist. It has been instrumental as a pharmacological tool for the differentiation of alpha-2 adrenoceptor subtypes.[1] The alpha-2 adrenoceptors, a class of G protein-coupled receptors, are comprised of three subtypes: alpha-2A, alpha-2B, and alpha-2C. These receptors are key regulators of a multitude of physiological processes, and the development of subtype-selective ligands is crucial for dissecting their individual functions and for the design of targeted therapies with improved side-effect profiles. Imiloxan has been identified as a selective ligand for the alpha-2B subtype, making it an invaluable resource in adrenergic research.[2][3]

Quantitative Analysis of Adrenoceptor Selectivity

The selectivity of this compound has been quantitatively assessed through radioligand binding assays. The binding affinity of Imiloxan for various adrenoceptor subtypes is presented in Table 1. The data clearly illustrates the compound's preferential binding to the alpha-2B adrenoceptor.

Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Selectivity (fold) vs. Alpha-2B | Reference |

| Alpha-2A | Rabbit Spleen | [3H]-Rauwolscine | 275 | 6.56 | 55-fold lower | Michel et al., 1990 |

| Alpha-2B | Rat Kidney | [3H]-Rauwolscine | 5 | 8.30 | - | Michel et al., 1990 |

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Subtype Selectivity

The following protocol is a detailed methodology adapted from the key study by Michel et al. (1990) that established the alpha-2B selectivity of Imiloxan.

Objective: To determine the binding affinity (Ki) of this compound for alpha-2A and alpha-2B adrenoceptors using tissues enriched in each subtype.

Materials:

-

Tissues: Rabbit spleen (for alpha-2A) and rat kidney (for alpha-2B).

-

Radioligand: [3H]-Rauwolscine.

-

Competitor: this compound.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

-

Apparatus: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh rabbit spleen and rat kidney tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of various concentrations of this compound.

-

50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd).

-

150 µL of the prepared membrane suspension (containing a specific amount of protein).

-

-

For determination of non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) instead of Imiloxan.

-

Incubate the plates at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Imiloxan concentration to obtain an IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay for Alpha-2 Adrenoceptor Antagonism

This protocol describes a general method for assessing the functional antagonist activity of Imiloxan at alpha-2 adrenoceptors using an isolated tissue preparation.

Objective: To determine the ability of Imiloxan to antagonize agonist-induced contractions in a tissue expressing alpha-2 adrenoceptors.

Materials:

-

Tissue: Rat vas deferens or another suitable smooth muscle preparation expressing alpha-2 adrenoceptors.

-

Agonist: An alpha-2 adrenoceptor agonist (e.g., UK-14,304).

-

Antagonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Apparatus: Isolated tissue bath system with force transducers and a data acquisition system.

Procedure:

-

Tissue Preparation:

-

Dissect the tissue in cold Krebs-Henseleit solution.

-

Mount the tissue in the isolated tissue baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular changes of the buffer.

-

-

Concentration-Response Curve to Agonist:

-

Generate a cumulative concentration-response curve for the alpha-2 agonist to establish a baseline contractile response.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Repeat Agonist Concentration-Response Curve:

-

In the continued presence of Imiloxan, generate a second cumulative concentration-response curve for the alpha-2 agonist.

-

-

Data Analysis:

-

Compare the agonist concentration-response curves in the absence and presence of Imiloxan.

-

A rightward shift in the concentration-response curve in the presence of Imiloxan indicates competitive antagonism.

-

Calculate the pA2 value to quantify the antagonist potency of Imiloxan.

-

Signaling Pathways of the Alpha-2B Adrenoceptor

The alpha-2B adrenoceptor, like other alpha-2 subtypes, is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling cascade is more complex and involves other downstream effectors.

Canonical Gi-Coupled Pathway

Upon agonist binding, the alpha-2B adrenoceptor undergoes a conformational change, leading to the activation of Gi proteins. The activated Gαi subunit inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

Caption: Canonical Gi-coupled signaling pathway of the alpha-2B adrenoceptor.

Non-Canonical MAPK/ERK Pathway

In addition to the canonical pathway, the alpha-2B adrenoceptor can also activate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. This can occur through various mechanisms, including Gβγ-mediated activation of Src kinase and subsequent transactivation of the epidermal growth factor receptor (EGFR).

Caption: Non-canonical MAPK/ERK signaling pathway activated by the alpha-2B adrenoceptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity of a compound like Imiloxan using radioligand binding assays.

Caption: Workflow for determining adrenoceptor subtype selectivity.

Conclusion

This compound stands out as a critical pharmacological tool due to its high selectivity for the alpha-2B adrenoceptor. The quantitative data from radioligand binding assays unequivocally demonstrate its preference for this subtype over the alpha-2A adrenoceptor. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to replicate or build upon these findings. Furthermore, the elucidation of the dual signaling pathways of the alpha-2B adrenoceptor highlights the complexity of adrenergic signaling and underscores the importance of selective ligands like Imiloxan in dissecting these intricate networks. This technical guide serves as a valuable resource for the scientific community, facilitating further research into the physiological and pathophysiological roles of the alpha-2B adrenoceptor and the development of next-generation therapeutics.

References

- 1. Imiloxan - Wikipedia [en.wikipedia.org]

- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist. | Semantic Scholar [semanticscholar.org]

- 4. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Imiloxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride (formerly RS 21361) is a potent and selective α2B-adrenoceptor antagonist that emerged from research programs in the early 1980s. Initially investigated as a potential antidepressant, its development was halted in Phase I clinical trials due to hypersensitivity reactions. Despite its withdrawal from the clinical development pipeline, Imiloxan remains a valuable pharmacological tool for researchers investigating the physiological and pathological roles of α2-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthetic chemistry of this compound, with a focus on the experimental data and protocols that defined its scientific utility.

Introduction

This compound is a substituted imidazole derivative that gained prominence for its high selectivity as an antagonist for the α2B-adrenoceptor subtype.[1][2] Developed by Syntex (later Roche Bioscience), it was one of the first compounds to allow for the pharmacological dissection of α2-adrenoceptor subtypes.[1][3] The α2-adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of sympathetic nervous system activity and are implicated in a wide range of physiological processes, including blood pressure regulation, neurotransmitter release, and metabolic functions. The discovery of subtype-selective ligands like Imiloxan was a significant step forward in understanding the distinct roles of the α2A, α2B, and α2C adrenoceptors.

This guide will detail the key experiments that established the pharmacological profile of Imiloxan, provide available quantitative data in a structured format, and outline the experimental protocols for its synthesis and key assays. Furthermore, it will explore the reasons for its discontinuation from clinical development, including its metabolism and the nature of the observed hypersensitivity reactions.

Discovery and Development History

Imiloxan was identified in the early 1980s as part of a research program aimed at developing selective α2-adrenoceptor antagonists.[2] The initial hypothesis was that by selectively blocking presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release, an antidepressant effect could be achieved through enhanced noradrenergic neurotransmission.

The development of Imiloxan, also known as RS 21361, progressed to Phase I clinical trials for the treatment of depression. However, the trials were terminated due to the occurrence of hypersensitivity reactions in participants.[4] Subsequent in vitro metabolism studies have suggested that Imiloxan can form reactive metabolites, which may have contributed to these adverse effects.[4]

Despite its failure to reach the market as a therapeutic agent, the high selectivity of Imiloxan for the α2B-adrenoceptor subtype has made it an indispensable tool in pharmacological research.[1]

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of α2-adrenoceptors, with a pronounced selectivity for the α2B subtype.[1] α2-Adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine and epinephrine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of these agonists, Imiloxan prevents this signaling cascade.

Binding Affinity and Selectivity

The selectivity of Imiloxan for the α2B-adrenoceptor subtype was established through radioligand binding assays. The key study by Michel et al. (1990) utilized tissues endogenously expressing different α2-adrenoceptor subtypes: rabbit spleen (predominantly α2A) and rat kidney (predominantly α2B).

| Adrenoceptor Subtype | Radioligand | Tissue Source | pKi | Ki (nM) | Selectivity (fold) | Reference |

| α2A | [3H]-Rauwolscine | Rabbit Spleen | 5.52 ± 0.08 | 3020 | - | [1] |

| α2B | [3H]-Rauwolscine | Rat Kidney | 7.26 ± 0.05 | 55 | 55-fold vs α2A | [1] |

| α1 | - | >10,000 | >180-fold vs α2B | [3] |

Note: Data for α2C adrenoceptors from the primary literature is limited.

Key Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Subtype Selectivity

This protocol is adapted from the methods described by Michel et al. (1990).[1]

Objective: To determine the binding affinity (Ki) of this compound for α2A and α2B adrenoceptor subtypes.

Materials:

-

Tissues: Rabbit spleen and rat kidney.

-

Radioligand: [3H]-Rauwolscine.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

-

-

Non-specific binding determination: 10 µM phentolamine.

-

Test compound: this compound.

-

Glass fiber filters (Whatman GF/B).

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rabbit spleen and rat kidney tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine (at a final concentration around its Kd), and 50 µL assay buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine, and 50 µL phentolamine (10 µM final concentration).

-

Displacement: 100 µL membrane suspension, 50 µL [3H]-Rauwolscine, and 50 µL of varying concentrations of this compound.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for this compound from the displacement curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Application of modern drug metabolism structure determination tools and assays to the in vitro metabolism of imiloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The metabolism of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Imiloxan hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and selective antagonist of the α2B-adrenoceptor, a G protein-coupled receptor involved in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its synthesis are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of Imiloxan. Its chemical structure is characterized by an imidazole ring linked to a benzodioxan moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-ethyl-1H-imidazole hydrochloride | [1] |

| CAS Number | 86710-23-8; 81167-22-8 | [2][3] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · HCl | [3] |

| Molecular Weight | 280.75 g/mol | [2][3] |

| Appearance | Solid | |

| Purity | >98% | [2] |

| Solubility | Soluble in water to 100 mM | [2] |

| SMILES | CCn1ccnc1CC2COc3ccccc3O2.Cl | [1] |

| InChI | InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | [1] |

Pharmacology and Mechanism of Action

This compound is a highly selective antagonist of the α2B-adrenergic receptor.[1] The α2-adrenergic receptors are a class of G protein-coupled receptors that are categorized into three subtypes: α2A, α2B, and α2C.[4][5] this compound exhibits a significantly higher affinity for the α2B subtype compared to the α2A and α2C subtypes, making it a valuable tool for differentiating the physiological roles of these receptor subtypes.[1]

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value | Reference(s) |

| pKi | α2B-adrenoceptor | 7.26 | [1] |

| Selectivity | α2B vs. α2A | 55-fold higher affinity for α2B | [1] |

Mechanism of Action

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi).[4] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] As an antagonist, this compound binds to the α2B-adrenoceptor but does not activate it. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade.

Signaling Pathway

The binding of an agonist to the α2B-adrenoceptor initiates a signaling cascade that modulates cellular function. This compound, by blocking this initial step, inhibits these downstream effects.

Caption: Signaling pathway of the α2B-adrenoceptor and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol is a representative method for determining the binding affinity of this compound to α2-adrenoceptor subtypes, adapted from the principles described in the literature.[1][6][7][8][9]

Objective: To determine the inhibitory constant (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes through competitive radioligand binding assays.

Materials:

-

Radioligand: [³H]-Rauwolscine or other suitable α2-adrenoceptor antagonist radioligand.

-

Competitor: this compound.

-

Membrane Preparations: Cell lines or tissues selectively expressing human α2A, α2B, or α2C adrenoceptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor subtypes of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparations using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of this compound:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled α2-adrenergic antagonist (e.g., 10 µM yohimbine) to saturate the receptors.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for the radioligand binding assay.

Synthesis

A general synthetic route to Imiloxan involves the preparation of the imidazole portion followed by its N-alkylation with a suitable benzodioxane derivative. The final product is then converted to its hydrochloride salt. More detailed synthetic procedures can be found in the chemical literature.[10][11]

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of the α2B-adrenoceptor. Its high selectivity allows for the elucidation of the distinct physiological and pathological roles of this receptor subtype. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the α2B-adrenoceptor.

References

- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

Preclinical Profile of Imiloxan Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imiloxan hydrochloride, also known as RS 21361, is a moderately potent and highly selective α2B-adrenoceptor antagonist.[1] Originally investigated as a potential antidepressant in the 1980s, its clinical development was halted due to hypersensitivity reactions observed in Phase 1 trials. Despite its discontinuation for therapeutic use, imiloxan remains a valuable pharmacological tool for researchers to differentiate the roles of α2-adrenoceptor subtypes. This document provides a comprehensive overview of the preclinical research findings for this compound, including its binding affinity, selectivity, and effects in in-vitro and in-vivo models, based on publicly available scientific literature.

Core Pharmacological Data

Imiloxan's primary mechanism of action is the competitive antagonism of the α2B-adrenergic receptor.[1][2][3] This receptor is a member of the G protein-coupled receptor (GPCR) family and is associated with the Gi/o heterotrimeric G-protein.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of this compound for human α2-adrenoceptor subtypes.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Log KD (mean ± SEM) | KD (nM) | Selectivity Ratio (over α2A) | Selectivity Ratio (over α2C) | Reference |

| α2A | [3H]-Rauwolscine | CHO-α2A cells | -5.88 ± 0.03 | 1318 | - | - | [4] |

| α2B | [3H]-Rauwolscine | CHO-α2B cells | -6.48 ± 0.05 | 331 | 4.0 | 2.5 | [4] |

| α2C | [3H]-Rauwolscine | CHO-α2C cells | -6.27 ± 0.03 | 537 | 2.5 | - | [4] |

Note: A pKi value of 7.26 for the α2B adrenoceptor has also been reported, which corresponds to a Ki of approximately 55 nM. It is also reported to have a 55-fold higher affinity for α2B compared to α2A adrenoceptors.

Experimental Protocols

Radioligand Binding Assays

The binding affinity of imiloxan has been determined using competitive radioligand binding assays.

Objective: To determine the affinity (KD) of imiloxan for α2-adrenoceptor subtypes.

General Protocol (based on Michel et al., 1990 and subsequent similar studies): [1][4]

-

Tissues/Cells:

-

For α2A-adrenoceptors: Rabbit spleen membranes, a tissue known to predominantly express the α2A subtype.[1][2][3]

-

For α2B-adrenoceptors: Rat kidney membranes, a tissue expressing a high proportion of the α2B subtype.[1][2][3]

-

Alternatively, Chinese Hamster Ovary (CHO) cells stably transfected with and expressing individual human α2A, α2B, or α2C adrenoceptor subtypes.[4]

-

-

Radioligand: [3H]-Rauwolscine, a non-selective α2-adrenoceptor antagonist, is typically used.[1][2][3]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Procedure:

-

Membrane preparations or whole cells are incubated with a fixed concentration of [3H]-Rauwolscine.

-

Increasing concentrations of this compound are added to compete for binding to the receptors.

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., phentolamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of imiloxan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (or KD) value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Cardiovascular Studies in Pithed Rats

Objective: To assess the in vivo antagonist activity of imiloxan at α2-adrenoceptors mediating vasopressor responses.

Protocol (based on a study by Villalón et al.): [5]

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are anesthetized and pithed (destruction of the brain and spinal cord) to eliminate central cardiovascular regulation.

-

Arterial blood pressure and heart rate are continuously monitored.

-

A selective α2-adrenoceptor agonist (e.g., B-HT 933) is administered intravenously to induce a dose-dependent increase in diastolic blood pressure.

-

This compound is administered intravenously at doses of 1000 and 3000 µg/kg.

-

The ability of imiloxan to antagonize the pressor effects of the α2-agonist is quantified.

-

-

Endpoint: Measurement of the dose-dependent blockade of the agonist-induced increase in diastolic blood pressure.

Signaling Pathways and Experimental Workflows

α2B-Adrenoceptor Signaling Pathway

Imiloxan, as an antagonist, blocks the canonical signaling pathway of the α2B-adrenoceptor. This receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist (which imiloxan prevents), the α-subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity of imiloxan using a competitive radioligand binding assay.

Discussion and Future Directions

The available preclinical data robustly characterize this compound as a selective antagonist of the α2B-adrenoceptor. Its high selectivity makes it a valuable research tool for elucidating the physiological and pathophysiological roles of this specific receptor subtype.

A notable gap in the publicly available literature is the lack of extensive functional data, such as IC50 values from cAMP or GTPγS assays, to quantify its antagonist potency in a functional context. Furthermore, despite its initial development as an antidepressant, there is a scarcity of published studies evaluating its efficacy in preclinical animal models of depression, such as the forced swim test or chronic unpredictable stress models.[6][7][8][9]

Future research could focus on:

-

Conducting functional assays to determine the functional antagonist potency (IC50) of imiloxan at α2-adrenoceptor subtypes.

-

Evaluating the effects of imiloxan in established animal models of depression to explore the potential role of α2B-adrenoceptor antagonism in mood regulation.

-

Investigating the downstream signaling pathways affected by α2B-adrenoceptor blockade with imiloxan beyond the inhibition of adenylyl cyclase.

References

- 1. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist. | Semantic Scholar [semanticscholar.org]

- 3. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

The Role of Imiloxan Hydrochloride in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and highly selective antagonist of the α2B-adrenoceptor, a subtype of the G-protein coupled α2-adrenergic receptor family.[1][2][3] Its selectivity has established it as an invaluable pharmacological tool in neuroscience research for dissecting the distinct physiological and pathological roles of α2-adrenoceptor subtypes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from binding and functional assays, detailed experimental protocols for its characterization, and its application in neuroscience research. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the α2B-adrenoceptor.

Introduction

The α2-adrenoceptors, comprising three subtypes (α2A, α2B, and α2C), are critical regulators of sympathetic nervous system activity and play a significant role in neurotransmission within the central nervous system (CNS). This compound has emerged as a key research compound due to its high selectivity for the α2B subtype, displaying a 55-fold higher affinity for the α2B-adrenoceptor compared to the α2A subtype.[3] This selectivity allows for the precise investigation of the α2B-adrenoceptor's functions, which are implicated in a range of neurological processes and disorders. Initially investigated for the treatment of depression, its development was discontinued due to hypersensitivity reactions. Nevertheless, it remains a cornerstone tool for preclinical neuroscience research.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the α2B-adrenoceptor. α2B-adrenoceptors are primarily coupled to inhibitory G-proteins (Gi). Upon activation by endogenous agonists like norepinephrine and epinephrine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels and modulating downstream signaling pathways.

Signaling Pathway of α2B-Adrenoceptor and Imiloxan's Point of Intervention

Caption: this compound competitively antagonizes the α2B-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi / Ki | Reference |

| α2B-Adrenoceptor | [3H]-Rauwolscine | Rat Kidney | 7.26 / 55 nM | [3][4] |

| α2A-Adrenoceptor | [3H]-Rauwolscine | Rabbit Spleen | < 6.0 / > 1 µM | [4] |

| α1-Adrenoceptor | Not specified | Not specified | Low Affinity | [1][2] |

Table 2: In Vivo Pharmacological Effects of this compound

| Animal Model | Parameter Measured | Dose Range | Effect | Reference |

| Pithed Rat | Diastolic Blood Pressure (in response to α2-agonist B-HT 933) | 1000-3000 µg/kg (i.v.) | Dose-dependent blockade of vasopressor response | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is adapted from studies characterizing α2-adrenoceptor antagonists using [3H]-rauwolscine.

Objective: To determine the binding affinity (Ki) of this compound for α2A and α2B-adrenoceptors.

Materials:

-

Tissue sources: Rabbit spleen (rich in α2A) and rat kidney (rich in α2B).

-

[3H]-Rauwolscine (specific activity ~80 Ci/mmol).

-

This compound stock solution.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

50 µL of [3H]-Rauwolscine (final concentration ~1-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for assessing the effect of this compound on neurotransmitter release in the brain of freely moving rats.

Objective: To measure changes in extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in a specific brain region following administration of this compound.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

HPLC system with electrochemical detection.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 2-3 hour stabilization period and collect baseline samples every 20 minutes.

-

Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline levels.

-

Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests (e.g., ANOVA with repeated measures).

-

cAMP Accumulation Assay

This assay determines the functional antagonism of this compound at the α2B-adrenoceptor.

Objective: To measure the ability of this compound to block agonist-induced inhibition of cAMP accumulation.

Materials:

-

Cell line expressing the human α2B-adrenoceptor (e.g., CHO or HEK293 cells).

-

A non-selective α-adrenoceptor agonist (e.g., UK-14,304).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Plate the cells in a 96-well plate and grow to confluency.

-

-

Assay:

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Add a fixed concentration of the α2-agonist (e.g., the EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the affinity of the antagonist.

-

Applications in Neuroscience Research

This compound's selectivity for the α2B-adrenoceptor makes it a critical tool for elucidating the specific roles of this receptor subtype in the CNS.

-

Neurotransmitter Release: Studies using Imiloxan can help determine the contribution of α2B-adrenoceptors in modulating the release of various neurotransmitters, including norepinephrine and dopamine.

-

Cognitive Function: The α2-adrenoceptors are implicated in cognitive processes such as attention and working memory. Imiloxan can be used to investigate the specific role of the α2B subtype in these functions.

-

Mood Disorders: Given the initial interest in Imiloxan for depression, it remains a valuable tool for preclinical research into the role of α2B-adrenoceptors in the pathophysiology of depression and anxiety.

-

Pain Perception: α2-adrenoceptor agonists are known to have analgesic properties. Imiloxan can be used to differentiate the contribution of the α2B subtype to nociceptive processing.

Conclusion

This compound is an indispensable pharmacological tool for the neuroscience research community. Its high selectivity for the α2B-adrenoceptor allows for the precise investigation of this receptor subtype's function in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the α2B-adrenoceptor in various neurological and psychiatric disorders.

References

- 1. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound, alpha2B adrenoceptor antagonist (CAS 86710-23-8) | Abcam [abcam.com]

- 4. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological identification of the α₂-adrenoceptor subtypes mediating the vasopressor responses to B-HT 933 in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Imiloxan Hydrochloride: A Technical Guide for Pharmacological Research

Introduction

Imiloxan hydrochloride, also known by its development code RS 21361, is a potent and highly selective α2B-adrenoceptor antagonist.[1][2] It has become an invaluable pharmacological tool for researchers seeking to delineate the specific physiological and pathological roles of the α2B-adrenergic receptor subtype.[3][4] Notably, Imiloxan is distinguished by its high selectivity for the α2B subtype over the α2A subtype and its lack of significant antagonist activity at α1-adrenoceptors, a feature not common among other α2B antagonists. This specificity makes it an essential agent for accurately probing the function of α2-adrenoceptor subtypes in various biological systems.[5] Initially investigated for the treatment of depression, its development was discontinued, but it has found a crucial role in preclinical research.[6][7]

This guide provides an in-depth overview of this compound, including its pharmacological profile, quantitative data, experimental protocols, and relevant signaling pathways to support its effective use in a research setting.

Pharmacological Profile and Quantitative Data

Imiloxan's primary mechanism of action is the competitive antagonism of the α2B-adrenergic receptor.[8] Adrenergic receptors are G protein-coupled receptors that mediate the effects of the catecholamines norepinephrine and epinephrine. The α2 subtype is further divided into α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions. Imiloxan's value lies in its ability to selectively block the α2B subtype.[5]

Binding Affinity and Selectivity

The following tables summarize the key quantitative parameters defining Imiloxan's interaction with adrenergic receptors.

Table 1: Receptor Binding Profile of Imiloxan

| Receptor Subtype | Binding Affinity (pKi) | Selectivity (Fold) |

|---|---|---|

| α2B-Adrenoceptor | 7.26 | - |

| α2A-Adrenoceptor | Lower affinity | 55-fold lower than α2B |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 2-(1-Ethyl-2-indazoyl)methyl-1,4-benzodioxan hydrochloride |

| Alternative Names | RS 21361, RS-21361[8][9] |

| Molecular Formula | C₁₄H₁₆N₂O₂·HCl |

| Molecular Weight | 280.75 g/mol |

| CAS Number | 81167-22-8 |

| Purity | ≥98% |

| Solubility | Soluble in water to 100 mM |

| Storage | Desiccate at room temperature |

Signaling Pathways

α2-adrenergic receptors, including the α2B subtype, are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of downstream effectors like Protein Kinase A (PKA). By acting as an antagonist, Imiloxan binds to the α2B-adrenoceptor and prevents this signaling cascade from being initiated by endogenous agonists.

Experimental Protocols

Imiloxan's selectivity makes it a critical tool for isolating α2B-adrenoceptor function. Below are detailed methodologies for key experiments where Imiloxan is commonly cited.

Radioligand Binding Assay for Receptor Subtype Characterization

This protocol is adapted from studies aimed at assessing the selectivity of compounds for α2-adrenoceptor subtypes.[4][5][10]

-

Objective: To determine the binding affinity and selectivity of Imiloxan for α2A vs. α2B adrenoceptors.

-

Materials:

-

Methodology:

-

Membrane Preparation: Homogenize rabbit spleen and rat kidney tissues separately in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellets in the assay buffer.

-

Competitive Binding Assay:

-

Set up a series of tubes containing a fixed concentration of [³H]-rauwolscine and the prepared membranes from either rabbit spleen or rat kidney.

-

Add increasing concentrations of unlabeled Imiloxan to these tubes.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation and Counting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Data Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Plot the percentage of specific binding of [³H]-rauwolscine against the log concentration of Imiloxan. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value. The ratio of Ki values from the two tissue preparations indicates the selectivity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imiloxan - Wikipedia [en.wikipedia.org]

- 4. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist. | Semantic Scholar [semanticscholar.org]

- 5. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imiloxan - AdisInsight [adisinsight.springer.com]

- 7. Application of modern drug metabolism structure determination tools and assays to the in vitro metabolism of imiloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imiloxan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. Assessment of imiloxan as a selective alpha 2B-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Imiloxan Hydrochloride: A Technical Guide to its Interaction with Adrenergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiloxan hydrochloride is a potent and selective antagonist of the α2B-adrenergic receptor. This technical guide provides an in-depth overview of its mechanism of action, its interaction with adrenergic signaling pathways, and detailed experimental protocols for its characterization. Imiloxan's selectivity makes it a valuable pharmacological tool for differentiating the physiological and pathological roles of α2-adrenergic receptor subtypes. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the associated signaling cascades to support further research and drug development efforts in this area.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine and norepinephrine. These receptors are broadly classified into α and β subtypes, with the α2-adrenergic receptors further divided into α2A, α2B, and α2C subtypes. While sharing a canonical signaling pathway involving the inhibition of adenylyl cyclase, the distinct tissue distribution and subtle functional differences among these subtypes necessitate the use of selective pharmacological tools for their individual study.

This compound has been identified as a highly selective antagonist for the α2B-adrenergic receptor, with significantly lower affinity for the α2A and other adrenergic receptor subtypes.[1][2][3] This selectivity has established imiloxan as a critical research tool for elucidating the specific functions of the α2B-adrenoceptor in various physiological systems.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for the α2B-adrenergic receptor has been quantified through radioligand binding studies. The following table summarizes the binding affinities (pKi and Ki values) of imiloxan for various adrenergic receptor subtypes.

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α2B | Reference |

| α2B | 7.26 | 55 | - | [1] |

| α2A | - | - | 55-fold lower affinity | [1] |

| α1 | - | Low Affinity | Not specified | [3] |

| α2C | - | Not specified | Not specified |

Adrenergic Signaling Pathways and the Role of Imiloxan

Canonical α2-Adrenergic Signaling Pathway

The primary signaling mechanism for all α2-adrenergic receptor subtypes involves their coupling to inhibitory G proteins (Gi/o). Upon activation by an agonist, the α2-receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.

This compound, as a competitive antagonist at the α2B-receptor, blocks the binding of endogenous agonists like norepinephrine and epinephrine, thereby preventing the initiation of this inhibitory cascade.

Potential Non-Canonical α2B-Adrenergic Signaling